molecular formula C11H15ClF3NO B13849829 N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide

N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide

Cat. No.: B13849829
M. Wt: 269.69 g/mol
InChI Key: OYTJNEUPTVKRQA-ALCCZGGFSA-N
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Description

N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is a synthetic organic compound with the molecular formula C11H15ClF3NO and a molecular weight of 269.691 g/mol . This compound is characterized by the presence of a cyclopropane ring, a trifluoropropenyl group, and an ethyl carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves several steps. One common method includes the selective formation of the cis cyclopropane ring using intramolecular alkylation of a haloaldehyde . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H15ClF3NO

Molecular Weight

269.69 g/mol

IUPAC Name

3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N-ethyl-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H15ClF3NO/c1-4-16-9(17)8-6(10(8,2)3)5-7(12)11(13,14)15/h5-6,8H,4H2,1-3H3,(H,16,17)/b7-5-

InChI Key

OYTJNEUPTVKRQA-ALCCZGGFSA-N

Isomeric SMILES

CCNC(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl

Canonical SMILES

CCNC(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl

Origin of Product

United States

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